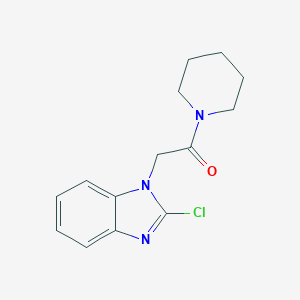
N-(4-bromo-3-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-3-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, also known as BMQ, is a synthetic compound that has gained interest in the scientific community due to its potential applications in biomedical research. BMQ is a quinazolinone derivative that has been found to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antidiabetic effects. In
Mecanismo De Acción
The mechanism of action of N-(4-bromo-3-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves the inhibition of various signaling pathways involved in inflammation, tumor growth, and glucose metabolism. N-(4-bromo-3-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been found to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. N-(4-bromo-3-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. In addition, N-(4-bromo-3-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been found to activate the AMPK pathway, which is involved in glucose metabolism.
Biochemical and Physiological Effects
N-(4-bromo-3-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that N-(4-bromo-3-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide inhibits the growth of cancer cells, reduces inflammation, and improves glucose metabolism. In vivo studies have shown that N-(4-bromo-3-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide reduces tumor growth, improves glucose tolerance, and reduces insulin resistance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromo-3-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively characterized using various spectroscopic techniques, which ensures its purity and identity. N-(4-bromo-3-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has also been found to exhibit a range of biological activities, which makes it a versatile compound for use in various experiments.
However, there are also some limitations for the use of N-(4-bromo-3-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to elucidate its effects. Additionally, the optimal dosage and administration route for N-(4-bromo-3-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide have not been established, which makes it difficult to compare results from different experiments.
Direcciones Futuras
There are several future directions for research on N-(4-bromo-3-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide. One area of interest is the development of N-(4-bromo-3-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide derivatives with improved potency and selectivity. Another area of interest is the investigation of the mechanism of action of N-(4-bromo-3-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, which could lead to the identification of new targets for drug development. Additionally, the use of N-(4-bromo-3-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide in combination with other drugs could be explored to enhance its therapeutic effects. Finally, the development of animal models to study the effects of N-(4-bromo-3-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide in vivo could provide valuable insights into its potential clinical applications.
Conclusion
N-(4-bromo-3-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic compound that has shown potential as a therapeutic agent for various diseases. Its anti-inflammatory, antitumor, and antidiabetic effects make it a versatile compound for use in biomedical research. The synthesis of N-(4-bromo-3-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been optimized to increase yield and purity, and the compound has been extensively characterized using various spectroscopic techniques. While there are some limitations to the use of N-(4-bromo-3-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide in lab experiments, there are several future directions for research that could lead to the development of new drugs and therapies.
Métodos De Síntesis
The synthesis of N-(4-bromo-3-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves the reaction of 4-bromo-3-methylbenzaldehyde with ethyl 3-aminocrotonate to form an intermediate product. The intermediate product is then reacted with 2-cyanophenyl isocyanate to yield N-(4-bromo-3-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide. The synthesis of N-(4-bromo-3-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been optimized to increase yield and purity, and the compound has been characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
N-(4-bromo-3-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has shown potential as a therapeutic agent for various diseases. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. N-(4-bromo-3-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has also been shown to have antitumor effects by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, N-(4-bromo-3-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been found to have antidiabetic effects by improving glucose tolerance and reducing insulin resistance.
Propiedades
Fórmula molecular |
C18H16BrN3O2 |
|---|---|
Peso molecular |
386.2 g/mol |
Nombre IUPAC |
N-(4-bromo-3-methylphenyl)-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C18H16BrN3O2/c1-12-10-13(6-7-15(12)19)21-17(23)8-9-22-11-20-16-5-3-2-4-14(16)18(22)24/h2-7,10-11H,8-9H2,1H3,(H,21,23) |
Clave InChI |
YUUMXRVXLKYNGE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O)Br |
SMILES canónico |
CC1=C(C=CC(=C1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B277125.png)
![[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetic acid](/img/structure/B277126.png)
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone](/img/structure/B277127.png)

![N-(4-{[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B277129.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-tert-butyl-1,3-thiazol-2-yl)acetamide](/img/structure/B277130.png)


![3-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]propanoic acid](/img/structure/B277134.png)
![N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(2-naphthylsulfanyl)acetamide](/img/structure/B277137.png)
![N-[4-(acetylamino)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277142.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B277143.png)
![N-(2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277147.png)
![2-{[4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277148.png)